Fmoc-L-beta-homoproline
Overview
Description
Fmoc-L-beta-homoproline: is a derivative of the amino acid proline, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to introduce beta-homoproline into peptide chains, which can alter the structural and functional properties of the resulting peptides .
Mechanism of Action
Target of Action
Fmoc-L-beta-homoproline is primarily used in proteomics research . .
Mode of Action
It’s likely involved in the synthesis of specific proteins, given its use in proteomics research .
Biochemical Pathways
As a proteomics research tool, it may be involved in various protein synthesis pathways .
Result of Action
Given its use in proteomics research, it may influence the synthesis of specific proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-beta-homoproline generally involves the following steps :
Protection of L-homoproline: L-homoproline is first converted into its protected ester form using synthetic chemical methods.
Fmoc Protection: The protected ester is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to introduce the Fmoc group.
Deprotection: The ester group is subsequently removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-beta-homoproline undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the beta-homoproline residue.
Peptide Bond Formation: It is commonly used in solid-phase peptide synthesis to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.
Peptide Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-beta-homoproline is extensively used in the synthesis of peptides, particularly those with modified structures to study protein folding and function.
Biology:
Protein Engineering: It is used to introduce beta-homoproline into proteins to investigate the effects on protein stability and activity.
Medicine:
Drug Development: Peptides containing beta-homoproline are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists.
Industry:
Agrochemicals and Dyestuffs: this compound serves as an intermediate in the synthesis of various agrochemicals and dyestuffs.
Comparison with Similar Compounds
Fmoc-D-beta-homoproline: A stereoisomer of Fmoc-L-beta-homoproline with similar applications in peptide synthesis.
Fmoc-piperidine-2-carboxylic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-beta-alanine: A beta-amino acid derivative used in peptide synthesis.
Uniqueness: this compound is unique due to its ability to introduce beta-homoproline residues into peptides, which can significantly alter the structural and functional properties of the resulting peptides. This makes it a valuable tool in the study of protein folding, stability, and function .
Properties
IUPAC Name |
2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGOUDZWCDFFC-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375823 | |
Record name | Fmoc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-60-6 | |
Record name | Fmoc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-beta-homoproline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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